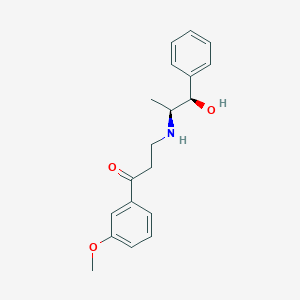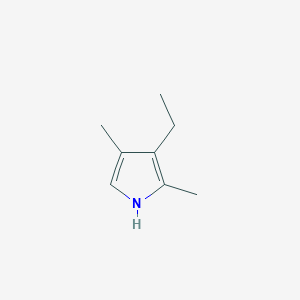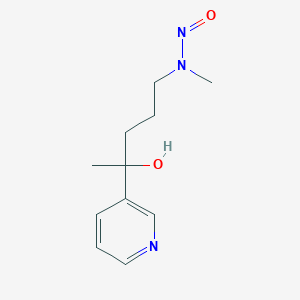
pyridine-2,4-diamine
Overview
Description
2,4-Diaminopyridine is an organic compound with the chemical formula C5H7N3. It is a derivative of pyridine, characterized by the presence of two amino groups at the 2 and 4 positions on the pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
Pyridine-2,4-diamine, also known as 2,4-Diaminopyridine, is a chemical compound that has been found to have significant interactions with several targets. These targets include tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound interacts with its targets, leading to changes in their activity. For instance, it has been found to inhibit the activities of anti-apoptotic Bcl-xL protein , metalloproteinase MMP2 and topoisomerase II . It also showed weak inhibition towards dihydrofolate reductase (DHFR) .
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. For example, it has been found to inhibit the NF-κB pathway , a critical signaling axis that mediates the expression of inflammation-related mediators . It also significantly diminished p38 mitogen-activated protein kinase (MAPK) , the nuclear factor-kappa B (NF-κB) axis , and sterol regulatory element-binding protein-1c (SREBP-1c) , while upregulating the AMP-activated protein kinase (AMPK) pathway .
Pharmacokinetics
It’s worth noting that the compound’s bioavailability and pharmacokinetic properties can be influenced by various factors, including its chemical structure and the presence of functional groups .
Result of Action
The compound’s action results in various molecular and cellular effects. For instance, it has been found to decrease the levels of serum glucose, LDL, TC, ALT, and AST activities in high-fat diet-treated mice . It also inhibited histopathological changes in the heart and liver, decreased inflammatory activity, and increased ejection fraction (EF) and fractional shortening (FS) index of the heart .
Biochemical Analysis
Biochemical Properties
2,4-Diaminopyridine is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR), an important drug target in anti-tuberculosis drug development . The compound’s interactions with these biomolecules often involve hydrogen bonding, which can influence the function and activity of the biomolecules .
Cellular Effects
In cellular contexts, 2,4-Diaminopyridine has been shown to have significant effects. For example, it has been used as a drug to treat a number of rare muscle diseases . It blocks presynaptic potassium channels, prolongs the action potential, and increases presynaptic calcium concentrations . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2,4-Diaminopyridine involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it blocks presynaptic potassium channels, which subsequently prolongs the action potential and increases presynaptic calcium concentrations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Diaminopyridine can change over time. For instance, it has been shown to have antidotal effects when continuously administered in rodent models of lethal botulism . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of 2,4-Diaminopyridine can vary with different dosages in animal models. For example, it has been shown to rapidly reverse toxic signs of botulism and has antidotal effects when continuously administered in rodent models of lethal botulism .
Metabolic Pathways
2,4-Diaminopyridine is involved in various metabolic pathways. It is primarily cleared from the plasma via metabolism by N-acetylation . The specific enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, are still being researched .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Diaminopyridine can be synthesized through several methods. One common approach involves the reduction of 2,4-dinitropyridine using hydrogen gas in the presence of a palladium catalyst. Another method includes the reaction of 2,4-dichloropyridine with ammonia under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, 2,4-diaminopyridine is often produced through the catalytic hydrogenation of 2,4-dinitropyridine. This process typically involves the use of a palladium or platinum catalyst and hydrogen gas under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2,4-Diaminopyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form 2,4-diaminopyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Various 2,4-diaminopyridine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2,4-Diaminopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3,4-Diaminopyridine: Similar in structure but with amino groups at the 3 and 4 positions.
2,3-Diaminopyridine: Similar in structure but with amino groups at the 2 and 3 positions.
Uniqueness
2,4-Diaminopyridine is unique due to its specific positioning of amino groups, which imparts distinct chemical and biological properties. Its ability to block potassium channels and enhance neurotransmitter release makes it particularly valuable in medicinal applications .
Properties
IUPAC Name |
pyridine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c6-4-1-2-8-5(7)3-4/h1-3H,(H4,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFLKGMDBKQMAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196723 | |
| Record name | 2,4-Diaminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461-88-1 | |
| Record name | 2,4-Diaminopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=461-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Diaminopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Diaminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIAMINOPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96832TI6EN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[(2,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B31981.png)





![N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide](/img/structure/B31995.png)
